N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide
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Overview
Description
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxyacetamide group through a propyl chain. The presence of the 2-methylprop-2-enyl substituent on the benzimidazole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The 2-methylprop-2-enyl group is introduced via alkylation reactions using appropriate alkyl halides.
The phenoxyacetamide moiety is then attached through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide can be compared with other benzimidazole derivatives and phenoxyacetamide compounds. Similar compounds include:
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.
Phenoxyacetamide compounds: Often used in the development of pharmaceuticals and agrochemicals due to their versatile chemical properties.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17(2)15-25-20-12-7-6-11-19(20)24-21(25)13-8-14-23-22(26)16-27-18-9-4-3-5-10-18/h3-7,9-12H,1,8,13-16H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHKDGSKMTJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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